molecular formula C19H17Cl2N3O3 B11297092 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11297092
M. Wt: 406.3 g/mol
InChI Key: ZVYZRGPTWGFQDO-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes both phenoxy and oxadiazole moieties, contributes to its potential as a versatile agent in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-chloro-3,5-dimethylphenol with an appropriate halide or sulfonate ester.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and phenoxy moieties through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄) are common methods.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interfere with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
  • 2-(4-methylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Uniqueness

The unique combination of the 4-chloro-3,5-dimethylphenoxy and 5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl moieties in 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide contributes to its distinct biological activities and potential applications. The presence of multiple chloro groups enhances its reactivity and allows for further functionalization, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H17Cl2N3O3/c1-10-7-15(8-11(2)16(10)21)26-12(3)17(25)22-19-23-18(27-24-19)13-5-4-6-14(20)9-13/h4-9,12H,1-3H3,(H,22,24,25)

InChI Key

ZVYZRGPTWGFQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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